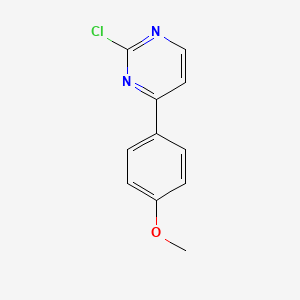
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer
Übersicht
Beschreibung
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium dimer is an N-heterocyclic carbene based palladium catalyst that shows high catalytic activity in C-C coupling reactions.
Wissenschaftliche Forschungsanwendungen
Excited State Properties
- The carbene complex [Pd0(NHC)(quinone)]2, with NHC = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene and quinone = 1,4-naphthoquinone, exhibits two long-wavelength absorptions at 312 and 399 nm. These are assigned to (NHC→quinone) LLCT and (Pd0 → quinone) MLCT transitions. Interestingly, the MLCT state is not reactive but emits light (λ max = 564 nm at 77 K). At room temperature, the complex undergoes photoredox decomposition initiated by the LLCT state (Kunkely & Vogler, 2005).
Electrochemical Reduction and Carbene Production
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride can be reduced electrochemically and chemically to produce a nucleophilic carbene, namely 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. This carbene has compatibility and persistence in the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).
Catalytic Applications
- In Suzuki-Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems, nucleophilic N-heterocyclic carbenes (NHCs) have been used effectively. The Pd(OAc)2 or Pd2(dba)3/IMes·HCl system shows high activity with electron-neutral and electron-rich aryl chlorides (Grasa et al., 2002).
Dihydrogen Bond Formation
- The structure of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene·BH3 exhibits head-to-tail alignment of molecular dipoles in the solid state, with the closest intermolecular contact being an unconventional [C–Hδ+⋯Hδ−–B] dihydrogen bond (Ramnial et al., 2003).
Structural Characterisation
- Palladium N-heterocyclic carbene cluster complexes, such as [Pd3(μ-CO)3(NHC)3] and [Pd3(μ-SO2)3(NHC)3], have been synthesized and structurally characterized. These complexes illustrate the unique coordination environments enabled by the use of NHC ligands (Ellul et al., 2010).
Ruthenium Olefin Metathesis Catalysts
- Synthesis of commonly used free N-heterocyclic carbenes, including IMes, and their incorporation into ruthenium-based metathesis complexes has been described. These complexes demonstrate high efficiency in macrocyclizations involving ring-closing metatheses (RCM) (Bantreil & Nolan, 2011).
Peroxo and Hydroperoxo Intermediates
- An eta2-peroxopalladium(II) complex derived from Pd(IMes)2 has been isolated and characterized, leading to the first example of a hydroperoxopalladium species derived from molecular oxygen. This provides detailed insights into the proposed mechanism for palladium(0) oxidation by molecular oxygen (Konnick et al., 2004).
Kumada Reaction
- N-heterocyclic carbenes are effective ligands for palladium-catalyzed coupling of alkyl chlorides with aryl Grignard reagents. The IMes palladium(0) naphthoquinone complex is superior for such reactions compared to traditional palladium phosphine catalysts (Frisch et al., 2003).
Ring Closing Metathesis Catalysts
- Ruthenium complexes bearing the carbene ligand IMes, such as Ru(IMes)(Cl)2(η6-arene), have been prepared and found efficient as catalyst precursors for ring closing olefin metathesis (Jafarpour et al., 1999).
Wirkmechanismus
Target of Action
It is known that this compound is a nucleophilic n-heterocyclic carbene (nhc) ligand , which suggests that it may interact with various metal ions in biological systems.
Mode of Action
The 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer, as a nucleophilic NHC ligand, can form complexes with various metal ions . These complexes can then participate in various chemical reactions, such as the selective hydrogenation of substituted aryl and heteroaryl boronate esters .
Biochemical Pathways
Given its role as a catalyst in chemical reactions , it is likely that it influences a variety of biochemical pathways, particularly those involving metal ions.
Result of Action
Given its role as a catalyst in chemical reactions , it is likely that it influences a variety of molecular and cellular processes.
Action Environment
It is known that this compound is air sensitive and moisture sensitive , suggesting that its action, efficacy, and stability may be influenced by environmental conditions such as humidity and exposure to air.
Eigenschaften
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H24N2.2C10H6O2.2Pd/c2*1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*7-12H,1-6H3;2*1-6H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBFODSKEBBIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H60N4O4Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473396 | |
| Record name | Naphthoquinone-1,3-bis(2,4,6-trimethylphenyl)-imidazole-2-ylidenepalladium(0), CX 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1138.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
467220-49-1 | |
| Record name | Naphthoquinone-1,3-bis(2,4,6-trimethylphenyl)-imidazole-2-ylidenepalladium(0), CX 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



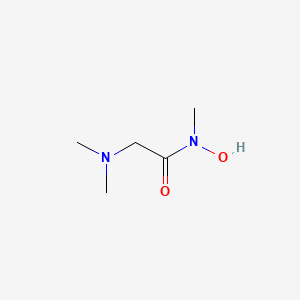

![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)


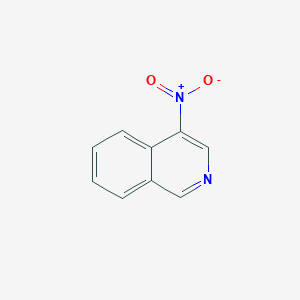

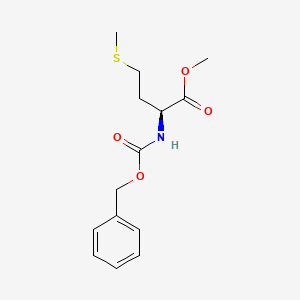

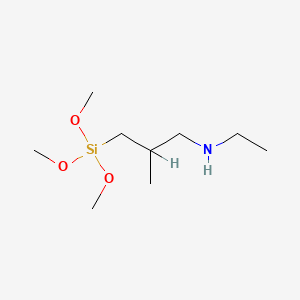

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)
